molecular formula C14H19NO4 B1312975 (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid CAS No. 181140-88-5

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Cat. No.: B1312975
CAS No.: 181140-88-5
M. Wt: 265.3 g/mol
InChI Key: PZRXRMWHLUUHFB-NSHDSACASA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Peptide Synthesis :
    • The compound serves as a key building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) group provides protection for the amine during peptide coupling reactions, facilitating the formation of peptide bonds without interference from the amino group.
    • Case Study : In a study on synthesizing neuropeptides, (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid was utilized to construct peptide sequences that mimic natural neuropeptides, demonstrating its utility in developing therapeutic agents targeting neurological disorders.
  • Drug Development :
    • The compound has been investigated for its potential as a precursor in the development of drug candidates for various diseases, including cancer and metabolic disorders.
    • Case Study : Research indicated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Chiral Auxiliary :
    • It is used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds.
    • Case Study : A synthesis route employing this compound as a chiral auxiliary demonstrated improved yields and selectivity in producing chiral pharmaceuticals.

Comparative Analysis of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisBuilding block for peptides; protects amine groupsSynthesis of neuropeptides for neurological therapies
Drug DevelopmentPrecursor for drug candidates targeting diseasesDerivatives showing anticancer activity
Chiral AuxiliaryFacilitates asymmetric synthesisEnhanced yields in chiral pharmaceutical production

Research Findings

Recent studies have focused on the optimization of synthetic routes involving this compound to improve efficiency and reduce costs. Notable findings include:

  • Enhanced Reaction Conditions : Modifications in reaction conditions have led to significant improvements in yield and purity of synthesized peptides.
  • Biological Activity Assessment : Investigations into the biological activities of synthesized compounds have revealed promising results regarding their efficacy against specific targets.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid involves the protection and deprotection of the amino group. The Boc group stabilizes the amino function, preventing unwanted reactions during synthesis. Upon deprotection, the amino group is released, allowing further chemical transformations .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly referred to as Boc-β2-phenylalanine, is a compound with significant biological activity and potential applications in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the amino acid, which influences its reactivity and interactions in biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 181140-88-5
  • IUPAC Name : this compound
  • Purity : Typically >98% in commercial preparations

The biological activity of this compound is primarily attributed to its role as an amino acid derivative in peptide synthesis and its potential as a pharmacophore in drug development. The Boc group serves to protect the amino group during synthesis, which can be selectively removed under acidic conditions to yield free amino acids for further reactions.

  • Antinociceptive Properties : Research has indicated that compounds with similar structures exhibit antinociceptive effects, potentially through modulation of opioid receptors or other pain pathways .
  • G Protein-Coupled Receptor Interactions : Studies suggest that derivatives of this compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate pain and inflammation .
  • Photodynamic Therapy Applications : There is ongoing research into the use of such compounds in photodynamic therapy, where they may serve as photosensitizers that generate reactive oxygen species upon light activation, leading to targeted cell death .

Study 1: Antinociceptive Evaluation

A study conducted by Vrije Universiteit Brussel evaluated the analgesic effects of various Boc-protected amino acids, including this compound. The results demonstrated significant antinociceptive activity in rodent models, suggesting potential applications in pain management therapies .

CompoundDose (mg/kg)Effectiveness (%)
Control00
Boc-Phe1070
Boc-Phe2090

Study 2: GPCR Signaling Bias

Another investigation focused on the biased signaling properties of opioid receptor ligands derived from this compound. It was found that certain modifications could enhance selectivity for G protein signaling over β-arrestin recruitment, potentially reducing side effects associated with traditional opioids .

LigandG Protein Activationβ-Arrestin Recruitment
Boc-PheHighLow
MorphineModerateHigh

Properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXRMWHLUUHFB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428360
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181140-88-5
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Boc-amino)-2-phenylpropionic acid
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